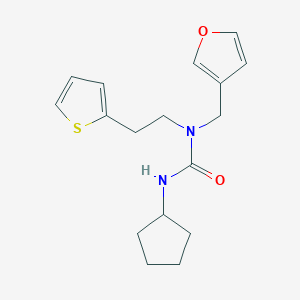
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is not fully understood. However, it has been hypothesized that this compound may act through the inhibition of inflammatory pathways or the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, this compound has been shown to have anti-tumor effects in vitro and in vivo. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea in lab experiments is its potential biological activity. This compound may be useful in studying the mechanisms of inflammation and tumor growth. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea. One direction is to further study the mechanism of action of this compound. Understanding how this compound works at a molecular level may lead to the development of more effective treatments for inflammatory and neurological disorders. Another direction is to study the potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics. This information may be useful in the development of safe and effective drugs based on this compound. Finally, further studies are needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea involves several steps. First, furan-3-carboxaldehyde is reacted with 2-(thiophen-2-yl)ethylamine to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the corresponding amine. Finally, this amine is reacted with cyclopentyl isocyanate to form the desired compound. The synthesis of this compound has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has potential applications in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and anti-tumor effects. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(18-15-4-1-2-5-15)19(12-14-8-10-21-13-14)9-7-16-6-3-11-22-16/h3,6,8,10-11,13,15H,1-2,4-5,7,9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFZHYPZYEPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

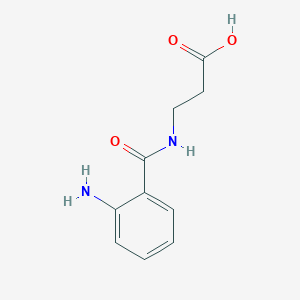
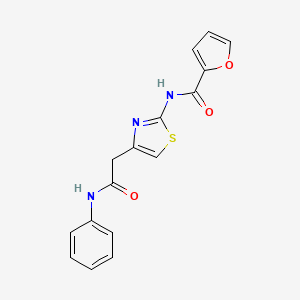
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2622941.png)

![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)butanamide](/img/structure/B2622943.png)
![2-Butenoic acid, 4-oxo-4-[4-(pentyloxy)phenyl]-, (E)-](/img/structure/B2622945.png)
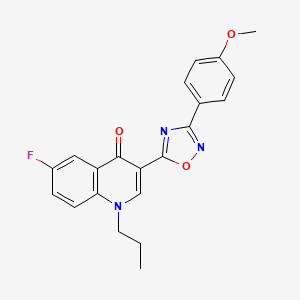
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2622949.png)
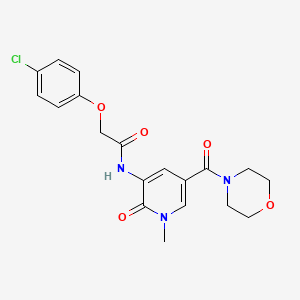
![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2622954.png)
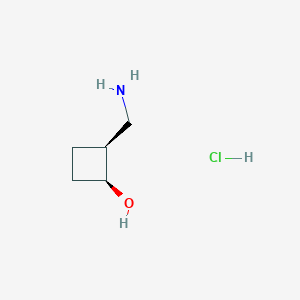
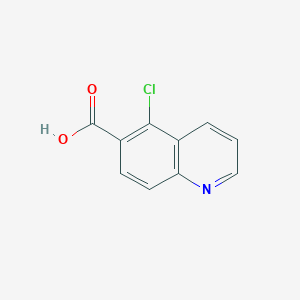
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2622957.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)